4-[4-iodo-3-(methoxymethoxy)phenyl]-1-(methoxymethyl)-1H-pyrazole 4-[4-iodo-3-(methoxymethoxy)phenyl]-1-(methoxymethyl)-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 2361634-63-9
VCID: VC11579604
InChI: InChI=1S/C13H15IN2O3/c1-17-8-16-7-11(6-15-16)10-3-4-12(14)13(5-10)19-9-18-2/h3-7H,8-9H2,1-2H3
SMILES:
Molecular Formula: C13H15IN2O3
Molecular Weight: 374.17 g/mol

4-[4-iodo-3-(methoxymethoxy)phenyl]-1-(methoxymethyl)-1H-pyrazole

CAS No.: 2361634-63-9

Cat. No.: VC11579604

Molecular Formula: C13H15IN2O3

Molecular Weight: 374.17 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

4-[4-iodo-3-(methoxymethoxy)phenyl]-1-(methoxymethyl)-1H-pyrazole - 2361634-63-9

Specification

CAS No. 2361634-63-9
Molecular Formula C13H15IN2O3
Molecular Weight 374.17 g/mol
IUPAC Name 4-[4-iodo-3-(methoxymethoxy)phenyl]-1-(methoxymethyl)pyrazole
Standard InChI InChI=1S/C13H15IN2O3/c1-17-8-16-7-11(6-15-16)10-3-4-12(14)13(5-10)19-9-18-2/h3-7H,8-9H2,1-2H3
Standard InChI Key CGUDHAKNFZMOHR-UHFFFAOYSA-N
Canonical SMILES COCN1C=C(C=N1)C2=CC(=C(C=C2)I)OCOC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure comprises a pyrazole ring—a five-membered aromatic system with two adjacent nitrogen atoms—functionalized with two distinct substituents. The 1-position bears a methoxymethyl group (CH2OCH3\text{CH}_2\text{OCH}_3), while the 4-position is occupied by a phenyl ring substituted with iodine at the para position and a methoxymethoxy group (OCH2OCH3\text{OCH}_2\text{OCH}_3) at the meta position . This arrangement introduces steric and electronic effects that influence reactivity.

Key Structural Attributes:

  • Iodine Substituent: Enhances molecular polarizability and serves as a leaving group in cross-coupling reactions .

  • Methoxymethoxy Groups: Act as protective moieties for hydroxyl groups during multi-step syntheses.

  • Pyrazole Core: Imparts rigidity and potential hydrogen-bonding capabilities due to nitrogen lone pairs .

Physicochemical Properties

Limited experimental data are available, but computational predictions and analog comparisons provide insights:

PropertyValue/DescriptionSource
Molecular Weight374.17 g/mol
Molecular FormulaC13H15IN2O3\text{C}_{13}\text{H}_{15}\text{IN}_2\text{O}_3
LogP (Predicted)~2.1 (moderate lipophilicity)
SolubilityLikely soluble in DMF, THF

The iodine atom’s presence suggests susceptibility to nucleophilic substitution or metal-catalyzed coupling, while the methoxymethyl groups may confer stability against hydrolysis under basic conditions .

Synthesis and Synthetic Strategies

Key Synthetic Routes

The compound’s synthesis likely involves sequential functionalization of a pyrazole precursor. A plausible pathway, inferred from related methodologies , includes:

  • Pyrazole Alkylation: Introduction of the methoxymethyl group via alkylation of 1H-pyrazole using methoxymethyl chloride in the presence of a base like NaH .

  • Phenyl Ring Functionalization: Electrophilic iodination and protection of hydroxyl groups as methoxymethoxy ethers.

Example Protocol (Hypothetical):

  • Step 1: React 1H-pyrazole with NaH and methoxymethyl chloride in DMF at 0°C to yield 1-(methoxymethyl)-1H-pyrazole .

  • Step 2: Couple the product with 4-iodo-3-(methoxymethoxy)phenylboronic acid via Suzuki-Miyaura cross-coupling under palladium catalysis .

Challenges and Optimization

  • Regioselectivity: Ensuring substitution at the 4-position of the pyrazole requires careful control of reaction conditions.

  • Protection-Deprotection: Methoxymethoxy groups may necessitate acidic or reductive conditions for removal, complicating multi-step sequences.

Analytical Characterization

Spectroscopic Data

While experimental spectra are scarce, predicted signatures include:

  • NMR:

    • 1H^1\text{H}: δ 3.3–3.5 ppm (methoxy protons), δ 6.5–7.5 ppm (aromatic protons).

    • 13C^{13}\text{C}: δ 55–60 ppm (methoxy carbons), δ 90–100 ppm (iodine-bearing aromatic carbons) .

  • MS: Molecular ion peak at m/z 374.17 ([M+H]+\text{[M+H]}^+).

Chromatographic Behavior

  • HPLC: Retention time influenced by methoxymethoxy groups’ polarity.

  • TLC: Rf ≈ 0.5 in ethyl acetate/hexane (1:10) .

Future Research Directions

  • Synthetic Methodologies: Developing one-pot protocols to reduce purification steps.

  • Biological Screening: Evaluating antimicrobial or anticancer activity in vitro .

  • Stability Studies: Assessing hydrolytic stability under physiological conditions .

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